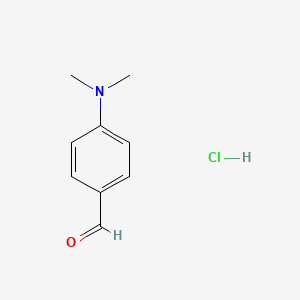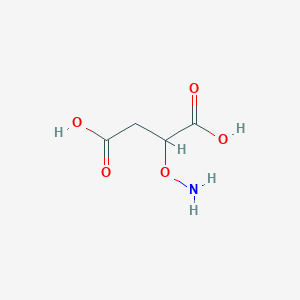
3,7-Dimethylisoguanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,7-dimethylisoguanine is an oxopurine. It has a role as a metabolite.
Wissenschaftliche Forschungsanwendungen
Novel Alkaloids from Marine Sponges
3,7-Dimethylisoguanine has been isolated from marine sponges, showing promise in the field of natural product chemistry and marine pharmacology. For instance, it was found in the sponge Agelas longissima, along with another novel alkaloid, longamide. This compound exhibited mild antibacterial activity, suggesting potential applications in antibacterial drug research (Cafieri et al., 1995).
Isolation and Characterization from Marine Sources
3,7-Dimethylisoguanine was also isolated from other marine sources like the Bermudian sponge Amphimedon viridis. Its structure was determined using chemical conversion and 2D NMR methods, highlighting its unique purine ring structure and potential for further chemical and biological studies (Mitchell et al., 1997).
Structural Analysis and Bioactivity
Further structural analysis of 1,3-Dimethylisoguanine, a related compound, has been conducted. These studies, focusing on intermolecular hydrogen-bonding interactions, provide insights into the correct molecular structure of these compounds, essential for any potential pharmacological applications (Panthong et al., 2006).
Eigenschaften
Molekularformel |
C7H9N5O |
|---|---|
Molekulargewicht |
179.18 g/mol |
IUPAC-Name |
6-amino-3,7-dimethylpurin-2-one |
InChI |
InChI=1S/C7H9N5O/c1-11-3-9-6-4(11)5(8)10-7(13)12(6)2/h3H,1-2H3,(H2,8,10,13) |
InChI-Schlüssel |
JZQHSYUUSIOKEV-UHFFFAOYSA-N |
SMILES |
CN1C=NC2=C1C(=NC(=O)N2C)N |
Kanonische SMILES |
CN1C=NC2=C1C(=NC(=O)N2C)N |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![8H-cyclopenta[a]acenaphthylene](/img/structure/B1252803.png)
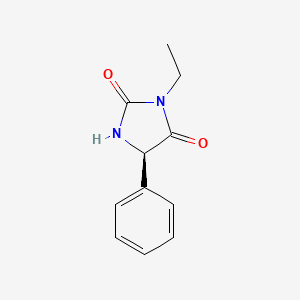
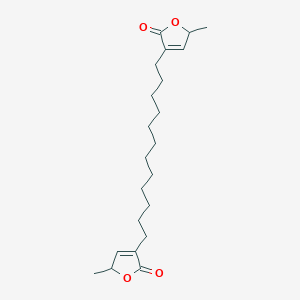

![[(1R,2R,4S,7R,8S,11R,12R,13S,18R)-7-(furan-3-yl)-1,8,12,17,17-pentamethyl-5,15,20-trioxo-3,6,16-trioxapentacyclo[9.9.0.02,4.02,8.012,18]icosan-13-yl] acetate](/img/structure/B1252808.png)
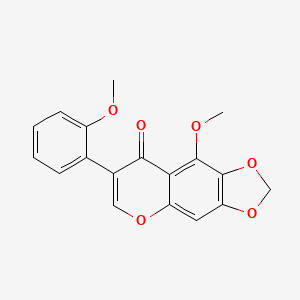
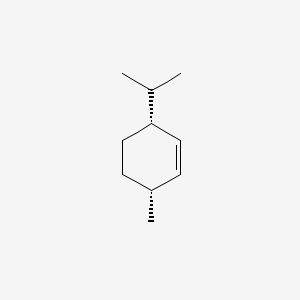
![7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1252812.png)

